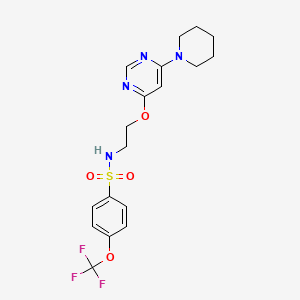

1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dichlorophenyl is a type of dichlorophenol where the two chloro substituents are located at positions 3 and 5 . It’s used as a metabolite of the pesticides polychlorinated phenols and benzene hexachloride . It’s also used as a research chemical .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of 3,5-Dichlorophenylboronic acid has been analyzed .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, 3,5-Dichlorophenyl isocyanate is a solid with a pungent odor .Scientific Research Applications

PET Tracers in Tumor Delineation

Fluorine-18 labeled amino acids, closely related to 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, have been synthesized for use in positron emission tomography (PET). These compounds, such as [F‐18]‐1‐amino‐3‐fluorocyclobutane‐1‐carboxylic acid (FACBC), exhibit tumor-avid properties, making them valuable in tumor imaging and delineation (Shoup & Goodman, 1999).

Synthesis and Chemical Transformations

The synthesis of derivatives of 1-amino-3,3-difluorocyclobutanecarboxylic acid, a compound similar to 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, has been achieved through various chemical transformations. These syntheses involve key steps like the transformation of ketone groups into CF2-groups, highlighting the compound's versatility in organic chemistry (Mykhailiuk et al., 2010).

Development of Fluorinated Amino Acids

Fluorinated analogues of 1-aminocyclobutane-1-carboxylic acid, which share a structural relationship with 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, have been developed for various applications. These include trifluoromethyl-substituted analogues synthesized from dibromoacetone dimethyl ketal. The transformation of acid moieties into trifluoromethyl groups using SF4 and HF is a critical step in these syntheses (Radchenko et al., 2009).

Applications in Medicinal Chemistry

The geminal difluorocyclobutane core, akin to the structure of 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, is an important structural element in medicinal chemistry. Synthesis methods for gem-difluorocyclobutanes, especially 2-substituted cases, have been developed, showcasing the compound's significance in the creation of biologically active molecules (Lin et al., 2021).

Conformational Studies in Solid-State Chemistry

Studies on the structure and conformation of similar cyclobutane carboxylic acids, including cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, have been conducted. These investigations provide insights into the molecular packing and interactions of compounds structurally related to 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid (Reisner et al., 1983).

Safety And Hazards

properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2F2O2/c12-7-1-6(2-8(13)3-7)10(9(16)17)4-11(14,15)5-10/h1-3H,4-5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEWLMZZAKYYCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2479272.png)

![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2479278.png)

![9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2479279.png)

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2479281.png)